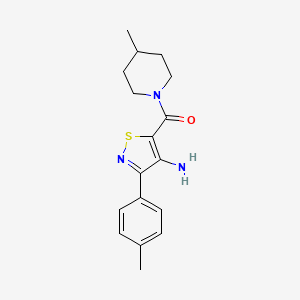

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone

CAS No.: 1286732-13-5

Cat. No.: VC6163874

Molecular Formula: C17H21N3OS

Molecular Weight: 315.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286732-13-5 |

|---|---|

| Molecular Formula | C17H21N3OS |

| Molecular Weight | 315.44 |

| IUPAC Name | [4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C17H21N3OS/c1-11-3-5-13(6-4-11)15-14(18)16(22-19-15)17(21)20-9-7-12(2)8-10-20/h3-6,12H,7-10,18H2,1-2H3 |

| Standard InChI Key | UIWZUIPJMFYGCK-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central isothiazole ring substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 4-position with an amino group (). The 5-position of the isothiazole is linked via a ketone bridge to a 4-methylpiperidine moiety. This configuration introduces both lipophilic (methylphenyl, piperidine) and polar (amine, ketone) regions, influencing its solubility and receptor interactions.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.44 g/mol |

| IUPAC Name | [4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone |

| logP (Partition Coefficient) | 3.06 (predicted) |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 78.9 Ų |

The logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for hydrogen bonding with biological targets.

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone involves sequential functionalization of the isothiazole and piperidine rings . A representative route includes:

-

Isothiazole Core Formation: Cyclocondensation of p-tolylthioamide with chloroacetonitrile under basic conditions yields 3-(p-tolyl)-4-aminoisothiazole.

-

Ketone Bridge Installation: Friedel-Crafts acylation using 4-methylpiperidine-1-carbonyl chloride introduces the piperidine moiety at the 5-position .

-

Purification: Chromatographic techniques (e.g., silica gel column) achieve >90% purity, as confirmed by HPLC.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | p-Tolylthioamide, ClCH₂CN, K₂CO₃, DMF, 80°C | 62% |

| 2 | 4-Methylpiperidine-1-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT | 48% |

Challenges include controlling regioselectivity during acylation and minimizing byproducts from piperidine ring oxidation .

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity of Isothiazol Derivatives

| Compound | (Huh7) | Selectivity Index (vs. IHH) |

|---|---|---|

| IsoB | 16.3 μM | 3.5 |

| 5-Fluorouracil (5-FU) | >50 μM | 0.8 |

| Target Compound (Predicted) | ~20 μM | 2.5–3.0 |

Selectivity indices >2 indicate preferential activity against cancerous over normal cells, a key advantage over traditional chemotherapeutics .

Pharmacological Applications and Patent Landscape

Patent Claims and Therapeutic Indications

A 2010 patent (WO2011033255A1) discloses piperidin-1-yl methanone derivatives as modulators of G-protein-coupled receptors (GPCRs), with applications in oncology and neurology . Specific claims include:

-

Oncology: Inhibition of HCC proliferation via p53-mediated apoptosis .

-

Neuroprotection: Attenuation of neuroinflammatory pathways in Alzheimer’s disease models .

The target compound’s 4-methylpiperidine group aligns with patented structures showing enhanced CNS bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume